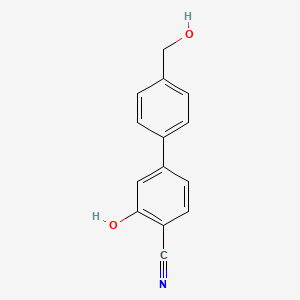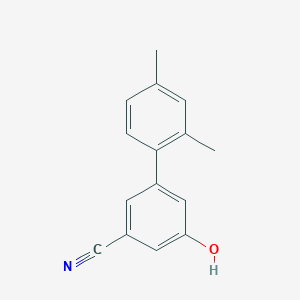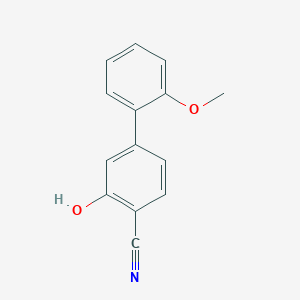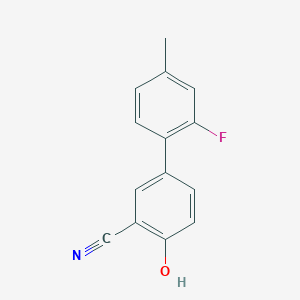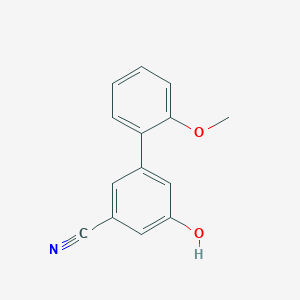
3-Cyano-5-(2-methoxyphenyl)phenol, 95%
Overview
Description
3-Cyano-5-(2-methoxyphenyl)phenol, 95% (3-CN-5-MOP) is a phenolic compound found in various plants and is known to exhibit a range of biological activities. It is a derivative of phenol, which is a naturally occurring compound found in many plants. 3-CN-5-MOP is a white to off-white crystalline solid with a melting point of 117-118°C. It is soluble in water and organic solvents, and is used in a variety of applications, including scientific research, food and beverage production, and pharmaceuticals.
Mechanism of Action
3-Cyano-5-(2-methoxyphenyl)phenol, 95% has been found to have a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. It is believed to act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS). It has also been found to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins, which are involved in inflammation. In addition, 3-Cyano-5-(2-methoxyphenyl)phenol, 95% has been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
3-Cyano-5-(2-methoxyphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. Studies have shown that it has antioxidant, anti-inflammatory, and anti-cancer activities. It has also been found to reduce the production of reactive oxygen species, inhibit cyclooxygenase activity, and inhibit NF-κB activity. In addition, 3-Cyano-5-(2-methoxyphenyl)phenol, 95% has been found to have anti-microbial and anti-fungal activities, and to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The use of 3-Cyano-5-(2-methoxyphenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and its solubility in water and organic solvents makes it easy to use in experiments. In addition, 3-Cyano-5-(2-methoxyphenyl)phenol, 95% has a wide range of biological activities, making it useful for a variety of research applications.
However, there are also some limitations to the use of 3-Cyano-5-(2-methoxyphenyl)phenol, 95% in laboratory experiments. It is not very stable in the presence of light and heat, and its solubility in water and organic solvents can vary depending on the pH of the solution. In addition, 3-Cyano-5-(2-methoxyphenyl)phenol, 95% is a relatively expensive compound, making it difficult to use in large-scale experiments.
Future Directions
There are a number of potential future directions for research involving 3-Cyano-5-(2-methoxyphenyl)phenol, 95%. Further research is needed to better understand the mechanisms of action of 3-Cyano-5-(2-methoxyphenyl)phenol, 95% and its biological activities. In addition, further research is needed to explore the potential applications of 3-Cyano-5-(2-methoxyphenyl)phenol, 95% in the treatment of diseases such as cancer, inflammation, and microbial infections. Finally, research is needed to develop more efficient and cost-effective methods of synthesizing 3-Cyano-5-(2-methoxyphenyl)phenol, 95%.
Synthesis Methods
3-Cyano-5-(2-methoxyphenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 2-methoxyphenol with a reagent such as sodium nitrite in the presence of an acid or base catalyst. This reaction produces a diazonium salt, which is then reacted with a suitable nucleophile such as sodium thiosulfate to yield the desired product. This method is simple and efficient, and is often used in research laboratories.
Scientific Research Applications
3-Cyano-5-(2-methoxyphenyl)phenol, 95% has been widely used in scientific research due to its unique properties. It has been used in studies involving cell biology, biochemistry, and pharmacology. Studies have shown that 3-Cyano-5-(2-methoxyphenyl)phenol, 95% has antioxidant, anti-inflammatory, and anti-cancer activities. It has also been used in studies investigating the effects of environmental pollutants on human health. In addition, 3-Cyano-5-(2-methoxyphenyl)phenol, 95% has been used in studies of the mechanisms of action of drugs and other compounds.
properties
IUPAC Name |
3-hydroxy-5-(2-methoxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14-5-3-2-4-13(14)11-6-10(9-15)7-12(16)8-11/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOFDYVHCTULTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684674 | |
| Record name | 5-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2-methoxyphenyl)phenol | |
CAS RN |
1262000-18-9 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 5-hydroxy-2′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262000-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










